Dibromo(dibutyl)germane

Description

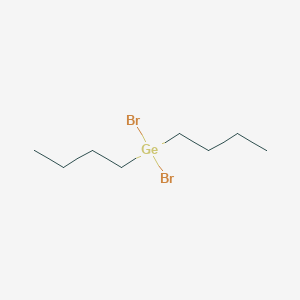

Dibromo(dibutyl)germane (CAS: 2117-37-5) is an organogermanium compound with the molecular formula C₈H₁₈Br₂Ge. Its structure consists of a central germanium atom bonded to two bromine atoms and two butyl groups. This compound is part of a broader class of tetraalkyl/aryl germanium halides, which are pivotal in organometallic chemistry and materials science.

This compound’s reactivity is influenced by the germanium center’s electrophilicity and the bromine substituents’ leaving-group ability.

Properties

CAS No. |

3124-22-9 |

|---|---|

Molecular Formula |

C8H18Br2Ge |

Molecular Weight |

346.67 g/mol |

IUPAC Name |

dibromo(dibutyl)germane |

InChI |

InChI=1S/C8H18Br2Ge/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

ZNRUBDYXPMBFKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Ge](CCCC)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(dibutyl)germane can be synthesized through the reaction of germanium tetrachloride with butyl lithium, followed by bromination. The reaction typically involves the following steps:

Formation of Dibutylgermane: Germanium tetrachloride reacts with butyl lithium to form dibutylgermane.

Bromination: Dibutylgermane is then treated with bromine to yield this compound.

The reaction conditions for these steps include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibromo(dibutyl)germane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups.

Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, leading to different oxidation states of germanium.

Hydrolysis: this compound can hydrolyze in the presence of water, forming germanium oxides and hydrobromic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions involving the use of catalysts and solvents like tetrahydrofuran (THF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

Hydrolysis: This reaction typically occurs under acidic or basic conditions.

Major Products

Substitution Reactions: The major products are substituted germanium compounds.

Oxidation and Reduction Reactions: Products include various germanium oxides or reduced germanium species.

Hydrolysis: The major products are germanium oxides and hydrobromic acid.

Scientific Research Applications

Dibromo(dibutyl)germane has several scientific research applications:

Organic Synthesis: It is used as a precursor for the synthesis of other organogermanium compounds.

Materials Science: It is investigated for its potential use in the development of germanium-based semiconductors and optoelectronic devices.

Biological Studies: Research is ongoing to explore its potential biological activity and use in medicinal chemistry.

Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dibromo(dibutyl)germane involves its ability to undergo various chemical transformations. The germanium center can participate in coordination chemistry, forming complexes with other molecules. The bromine atoms can be substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Dichlorodibutylgermane

Dichlorodibutylgermane (C₈H₁₈Cl₂Ge) shares structural similarity with dibromo(dibutyl)germane but substitutes bromine with chlorine. Key differences include:

- Molecular Weight : Chlorine’s lower atomic mass results in a lower molecular weight (calc. ~257.6 g/mol) compared to this compound (calc. ~346.7 g/mol).

- Reactivity : Bromine’s superior leaving-group ability (compared to chlorine) may render this compound more reactive in substitution or coupling reactions.

- Applications: Dichlorodibutylgermane is used in organometallic synthesis, but brominated analogs could offer enhanced reactivity in photochemical or catalytic processes .

Tetrabutylgermane

Tetrabutylgermane (C₁₆H₃₆Ge, CAS: 1067-42-1) lacks halogen substituents, resulting in distinct properties:

- Stability : The absence of halogens increases thermal stability, making it less reactive than halogenated derivatives.

- Applications : Primarily used as a germanium source in semiconductor manufacturing or as a ligand in coordination chemistry. Safety data indicate low acute toxicity, though halogenated derivatives may pose greater hazards due to reactive substituents .

Diacylgermanes

Diacylgermanes (e.g., tetraacylgermanes) feature acyl groups instead of alkyl/halogen substituents. Key contrasts include:

- Optical Properties : Diacylgermanes exhibit strong absorption above 450 nm due to chromophore density, whereas this compound’s absorption profile is likely dominated by halogen-related transitions.

- Photoreactivity : Diacylgermanes are utilized as photoinitiators, a role less common for halogenated alkylgermanes .

Research Findings and Data

Table 1: Structural and Physical Properties of Selected Organogermanium Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₈H₁₈Br₂Ge | ~346.7 | Br, butyl | Potential cross-coupling |

| Dichlorodibutylgermane | C₈H₁₈Cl₂Ge | ~257.6 | Cl, butyl | Organometallic synthesis |

| Tetrabutylgermane | C₁₆H₃₆Ge | 301.1 | Butyl | Semiconductor precursors |

| Tetraacylgermanes | Varies | Varies | Acyl | Photoinitiators, OLEDs |

Key Observations:

- Substituent Effects : Halogen type (Br vs. Cl) significantly impacts reactivity and molecular weight. Brominated compounds may excel in reactions requiring facile leaving-group departure .

- Chromophore Density : Diacylgermanes outperform halogenated analogs in light absorption due to multiple chromophores, critical for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.